molecular formula C6H9N3O2 B1211710 Bacimethrin CAS No. 3690-12-8

Bacimethrin

Cat. No.: B1211710
CAS No.: 3690-12-8
M. Wt: 155.15 g/mol
InChI Key: ZPNHGSNYBLXGOL-UHFFFAOYSA-N
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Description

Bacimethrin is a naturally occurring thiamine antimetabolite. It is an analog of the 4-amino-5-hydroxymethyl-2-methylpyrimidine moiety of thiamine. This compound inhibits the growth of certain bacteria by interfering with thiamine biosynthesis, making it a valuable compound in the study of bacterial metabolism and antibiotic resistance .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bacimethrin can be synthesized through various chemical routes. One common method involves the reaction of 4-amino-5-hydroxymethyl-2-methylpyrimidine with methanol in the presence of a catalyst. The reaction conditions typically include a temperature range of 50-70°C and a reaction time of 2-4 hours .

Industrial Production Methods: Industrial production of this compound often involves fermentation processes using marine bacteria. The fermentation conditions include maintaining a pH of 7.0-7.5 and a temperature of 30-35°C. The fermentation broth is then extracted and purified to obtain this compound .

Chemical Reactions Analysis

Types of Reactions: Bacimethrin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Bacimethrin has several scientific research applications:

Mechanism of Action

Bacimethrin exerts its effects by being converted to 2’-methoxy-thiamine pyrophosphate by thiamine biosynthetic enzymes. This compound inhibits several thiamine pyrophosphate-utilizing enzymes, including alpha-ketoglutarate dehydrogenase, transketolase, and deoxy-D-xylulose-5-phosphate synthase. This inhibition disrupts thiamine-dependent metabolic pathways, leading to bacterial growth inhibition .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its ability to inhibit thiamine biosynthesis by mimicking the structure of thiamine intermediates. This property makes it a valuable tool in studying bacterial metabolism and developing new antibiotics .

Properties

IUPAC Name

(4-amino-2-methoxypyrimidin-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-11-6-8-2-4(3-10)5(7)9-6/h2,10H,3H2,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPNHGSNYBLXGOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=N1)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70190381
Record name Bacimethrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70190381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3690-12-8
Record name 4-Amino-2-methoxy-5-pyrimidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3690-12-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bacimethrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003690128
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name bacimethrin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66577
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bacimethrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70190381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BACIMETHRIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/378Z7N5REL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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